![molecular formula C24H21N3O2 B11692750 2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11692750.png)
2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-METHYL-N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a hydrazinecarbonyl group and a phenylprop-2-en-1-ylidene moiety
准备方法
合成路线和反应条件
2-甲基-N-[4-({(2E)-2-[(2E)-3-苯基丙-2-烯-1-亚基]肼基}羰基)苯基]苯甲酰胺的合成通常涉及多个步骤,包括中间体的形成。该过程通常从制备腙中间体开始,然后在特定反应条件下将该中间体与苯甲酰胺衍生物偶联。这些反应中常用的试剂包括肼衍生物、醛和苯甲酰氯。 反应条件可能涉及使用乙醇或甲醇等溶剂以及催化剂以促进反应 .
工业生产方法
该化合物的工业生产方法可能涉及使用自动化反应器和连续流动工艺的大规模合成。这些方法旨在优化产量和纯度,同时最大限度地减少有害试剂和溶剂的使用。在工业生产中也考虑使用绿色化学原理,例如溶剂回收和废物减少。
科学研究应用
2-甲基-N-[4-({(2E)-2-[(2E)-3-苯基丙-2-烯-1-亚基]肼基}羰基)苯基]苯甲酰胺具有多种科学研究应用,包括:
化学: 该化合物用作合成更复杂分子的结构单元,以及在各种有机反应中用作试剂。
生物学: 它因其潜在的生物活性而被研究,例如抗菌和抗癌特性。
医药: 正在进行研究以探索其作为治疗各种疾病的治疗剂的潜力。
作用机制
2-甲基-N-[4-({(2E)-2-[(2E)-3-苯基丙-2-烯-1-亚基]肼基}羰基)苯基]苯甲酰胺的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能与酶或受体结合,抑制其活性并导致各种生物效应。 所涉及的具体分子靶点和途径取决于具体的应用和所研究的生物系统 .
相似化合物的比较
类似化合物
与 2-甲基-N-[4-({(2E)-2-[(2E)-3-苯基丙-2-烯-1-亚基]肼基}羰基)苯基]苯甲酰胺类似的化合物包括:
- N-甲基-N-[(2E)-3-苯基-2-丙烯-1-基]苯胺
- (2E)-3-(2,6-二氯苯基)-1-(4-甲氧基苯基)丙-2-烯-1-酮
独特性
2-甲基-N-[4-({(2E)-2-[(2E)-3-苯基丙-2-烯-1-亚基]肼基}羰基)苯基]苯甲酰胺的独特性在于其特定的结构,这使它能够参与各种化学反应并表现出不同的生物活性。它形成稳定的腙键并与各种分子靶点相互作用的能力使其成为研究和工业应用中宝贵的化合物。
化学反应分析
反应类型
2-甲基-N-[4-({(2E)-2-[(2E)-3-苯基丙-2-烯-1-亚基]肼基}羰基)苯基]苯甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化。
还原: 还原反应可以用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以参与亲核取代反应,其中官能团被其他亲核试剂取代。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如高锰酸钾)、还原剂(例如硼氢化钠)和亲核试剂(例如胺)。 反应条件可能根据所需产物而有所不同,但通常涉及控制温度和使用溶剂来溶解反应物 .
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。例如,氧化反应可能产生羧酸或酮,而还原反应可能产生醇或胺。
属性
分子式 |
C24H21N3O2 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
2-methyl-N-[4-[[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H21N3O2/c1-18-8-5-6-12-22(18)24(29)26-21-15-13-20(14-16-21)23(28)27-25-17-7-11-19-9-3-2-4-10-19/h2-17H,1H3,(H,26,29)(H,27,28)/b11-7+,25-17+ |
InChI 键 |
IAIUFRKWQNWAMN-FPBJWUSOSA-N |
手性 SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN=CC=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692668.png)
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11692674.png)
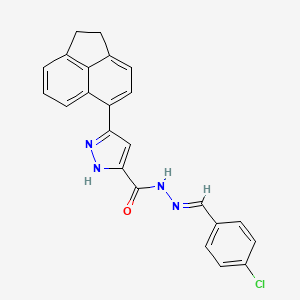
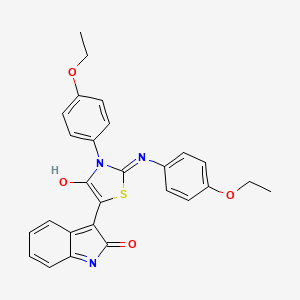
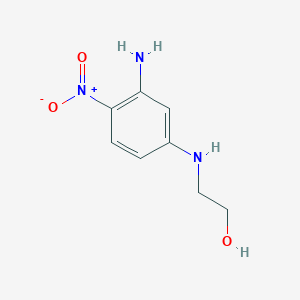
![4-[(4-Acetamidophenyl)carbamoyl]butanoic acid](/img/structure/B11692695.png)


![4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11692715.png)
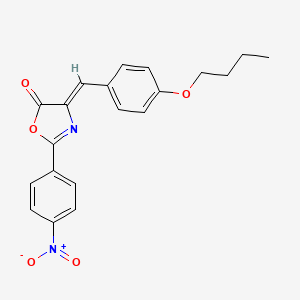
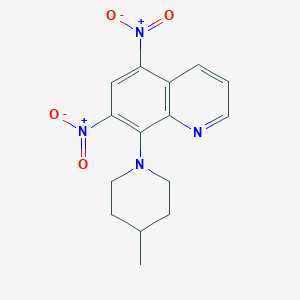
![2-{[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B11692742.png)
![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)
![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)
